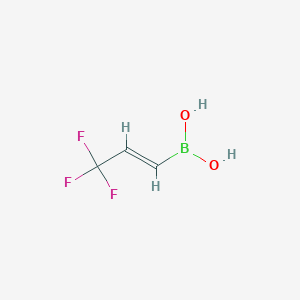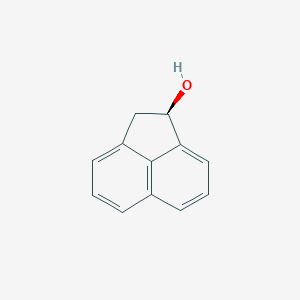
(R)-1,2-Dihydroacenaphthylen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2-Dihydroacenaphthylen-1-ol is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a hydroxyl group attached to the first carbon of the dihydroacenaphthylene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dihydroacenaphthylen-1-ol typically involves the reduction of acenaphthenequinone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral ligand to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-1,2-Dihydroacenaphthylen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
®-1,2-Dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Dihydroacenaphthene derivatives
Substitution: Various substituted acenaphthene derivatives depending on the substituent introduced.
科学的研究の応用
®-1,2-Dihydroacenaphthylen-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1,2-Dihydroacenaphthylen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
類似化合物との比較
Similar Compounds
Acenaphthene: A parent compound without the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene.
1,2-Dihydroacenaphthylene: A similar compound without the hydroxyl group.
Uniqueness
®-1,2-Dihydroacenaphthylen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of ®-1,2-Dihydroacenaphthylen-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H10O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
(1R)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1 |
InChIキー |
MXUCIEHYJYRTLT-LLVKDONJSA-N |
異性体SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)O |
正規SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


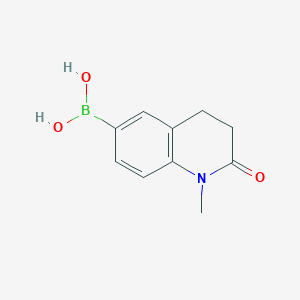
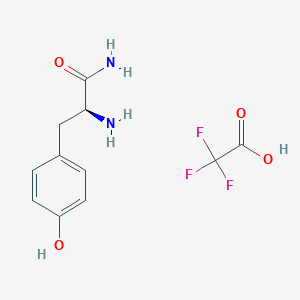
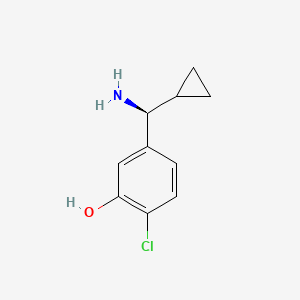
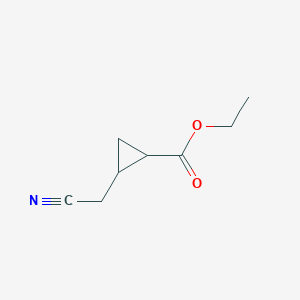
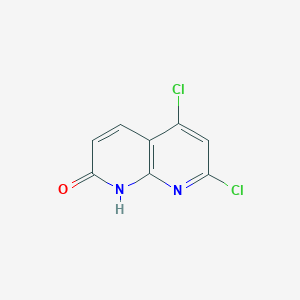
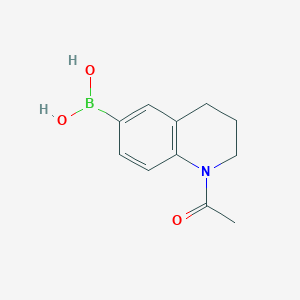
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
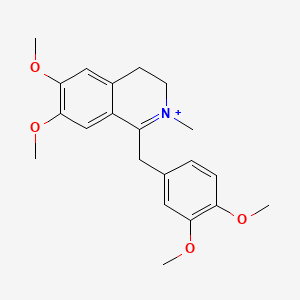
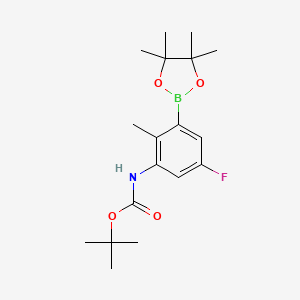
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
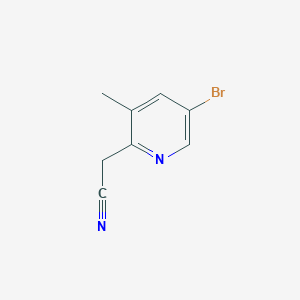
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
